molecular formula C13H15N3O2 B2513066 2-Azepan-1-yl-5-nitrobenzonitrile CAS No. 78243-61-5

2-Azepan-1-yl-5-nitrobenzonitrile

Cat. No. B2513066
CAS RN: 78243-61-5
M. Wt: 245.282
InChI Key: YHAHHLXDJPCKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azepan-1-yl-5-nitrobenzonitrile is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Azepan-1-yl-5-nitrobenzonitrile can be represented by the SMILES notation: C1CCCN(CC1)C2=C(C=C(C=C2)N+[O-])C#N . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Synthesis and Characterization

2-Azepan-1-yl-5-nitrobenzonitrile is involved in the synthesis of nitro-substituted tetrahydropyridoazepines through microwave-assisted condensation, demonstrating an efficient method for producing various substituted azepines. This process allows for regioselective synthesis, highlighting its potential in synthetic chemistry for developing compounds with specific structural features (Schultz, Turner, & Braje, 2010).

Mutagenicity Studies

The compound has also been used in mutagenicity studies, specifically in the Ames test, to investigate the potentiating effect of cyano substitution on nitroaniline mutagenicity. It was found to be a potent mutagen, underscoring its significance in environmental and molecular mutagenesis research for understanding the genotoxic potential of various compounds (Josephy, Dhanoa, Elzawy, Heney, Petrie, & Senis, 2018).

Novel Compound Formation

The compound plays a crucial role in the novel synthesis of 2H-3,1-benzoxazine derivatives, showcasing its versatility in organic synthesis for creating new compounds with potential applications in material science and pharmaceutical research. The reaction mechanisms and structures of these new compounds were thoroughly characterized, providing insights into the synthesis and properties of benzoxazine derivatives (Li, Ma, Sun, Wei, & Zhou, 2006).

Cascade Reactions

Another application involves its use in palladium-catalyzed cascade reactions to synthesize 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines. This transformation showcases the compound's role in facilitating complex organic reactions that yield biologically and pharmacologically relevant structures, emphasizing the importance of 2-Azepan-1-yl-5-nitrobenzonitrile in medicinal chemistry and drug development (Yao, Shao, Hu, Xia, Cheng, & Chen, 2019).

Safety and Hazards

While specific safety and hazard information for 2-Azepan-1-yl-5-nitrobenzonitrile is not provided in the search results, it is noted that this compound is for research use only and not intended for diagnostic or therapeutic use . Always refer to the Safety Data Sheet (SDS) for detailed safety information.

properties

IUPAC Name

2-(azepan-1-yl)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHHLXDJPCKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azepan-1-yl-5-nitrobenzonitrile

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